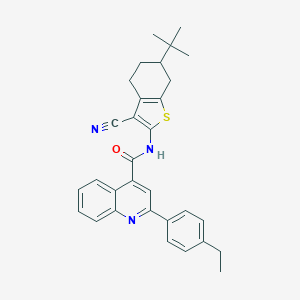METHANONE](/img/structure/B332241.png)
[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE is an organic compound that features a pyrazole ring substituted with a 4-tert-butylbenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE can be synthesized through the reaction of 4-tert-butylbenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The reaction mechanism involves the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of the benzoyl chloride, followed by the elimination of hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.
化学反応の分析
Types of Reactions
[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of [4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbonyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its role in chemical reactions.
類似化合物との比較
Similar Compounds
1-(4-tert-butylbenzoyl)-4-propylpiperazine: Similar in structure but with a piperazine ring instead of a pyrazole ring.
4-tert-butylbenzoyl chloride: A precursor in the synthesis of [4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE.
4-tert-butylbenzoyl isothiocyanate: Another derivative of 4-tert-butylbenzoyl used in different synthetic applications.
Uniqueness
This compound is unique due to the presence of both the pyrazole ring and the 4-tert-butylbenzoyl group. This combination imparts specific chemical properties, such as stability and reactivity, making it valuable in various research and industrial applications.
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
(4-tert-butylphenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)12-7-5-11(6-8-12)13(17)16-10-4-9-15-16/h4-10H,1-3H3 |
InChIキー |
WBDAZWSZXQTHIQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=CC=N2 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Chloro-2-methylphenoxy)propanoyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B332160.png)
![2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B332162.png)
![Diisopropyl 5-{[2-(4-fluorophenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B332165.png)
![2-({5-[(3-chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B332166.png)
![Propyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332167.png)
![3-bromo-5-(4-bromophenyl)-N-cyclopentyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332172.png)
![5-(4-bromophenyl)-3-chloro-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332174.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B332175.png)
![N-(4-methylphenyl)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B332176.png)
![5-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B332177.png)

![5-(4-bromophenyl)-N-(2,6-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332180.png)
![Methyl 2-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B332181.png)
![5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE](/img/structure/B332184.png)
